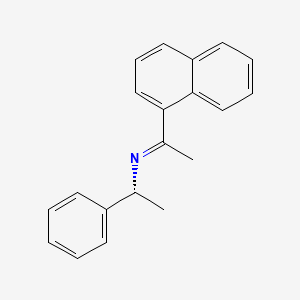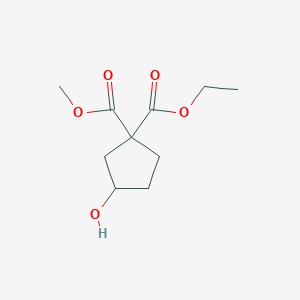
1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C10H16O5 It is a derivative of cyclopentane, featuring both ethyl and methyl groups along with a hydroxyl group and two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate typically involves multiple steps. One common method starts with cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester. The process involves the following steps :
Stage 1: Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester is reacted with mercury (I) acetate in tetrahydrofuran (THF) and water at room temperature for 10 minutes.
Stage 2: Perchloric acid is added to the reaction mixture, which is then stirred for 30 minutes.
Stage 3: The mixture is cooled to 5°C, and a solution of sodium hydroxide and sodium borohydride is added. The reaction is stirred for 1.25 hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone at 10-20°C.
Reduction: Sodium borohydride in THF and water at 5°C.
Substitution: Acid or base catalysts in organic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research .
Comparación Con Compuestos Similares
1-Ethyl 3-methyl cyclopentane: A similar cyclopentane derivative with different functional groups.
3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester: Another derivative with similar structural features.
Uniqueness: 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with a hydroxyl group and two carboxylate groups
Propiedades
Fórmula molecular |
C10H16O5 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-O'-ethyl 1-O-methyl 3-hydroxycyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O5/c1-3-15-9(13)10(8(12)14-2)5-4-7(11)6-10/h7,11H,3-6H2,1-2H3 |
Clave InChI |
ZEZYTJYDTDUELQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)

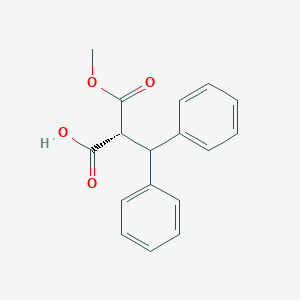
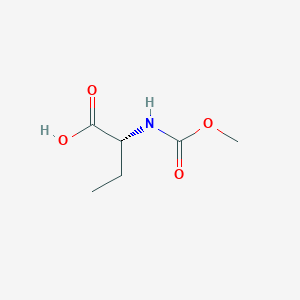
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
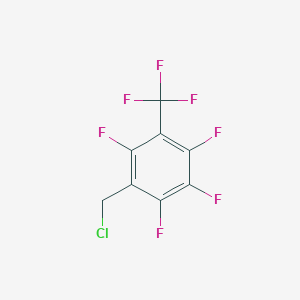
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

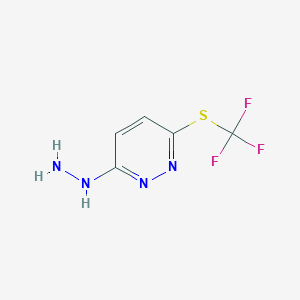
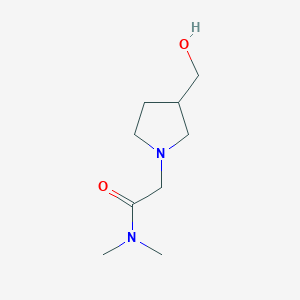
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
